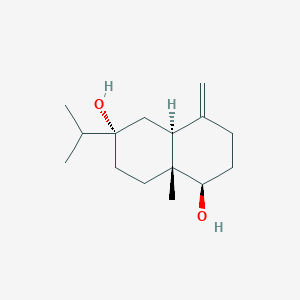

4(15)-Eudesmene-1beta,7alpha-diol

描述

属性

分子式 |

C15H26O2 |

|---|---|

分子量 |

238.37 g/mol |

IUPAC 名称 |

(1R,4aS,6S,8aR)-8a-methyl-4-methylidene-6-propan-2-yl-2,3,4a,5,7,8-hexahydro-1H-naphthalene-1,6-diol |

InChI |

InChI=1S/C15H26O2/c1-10(2)15(17)8-7-14(4)12(9-15)11(3)5-6-13(14)16/h10,12-13,16-17H,3,5-9H2,1-2,4H3/t12-,13+,14+,15-/m0/s1 |

InChI 键 |

SWIPEIJPNVNEPT-YJNKXOJESA-N |

手性 SMILES |

CC(C)[C@@]1(CC[C@]2([C@@H](CCC(=C)[C@@H]2C1)O)C)O |

规范 SMILES |

CC(C)C1(CCC2(C(CCC(=C)C2C1)O)C)O |

产品来源 |

United States |

准备方法

Plant Material Selection and Pretreatment

The aerial parts of Caragana intermedia and roots of Sanicula lamelligera are the primary sources of this compound. Fresh plant material is typically dried, ground into powder, and subjected to solvent extraction. Ethanol (70–80% v/v) and methanol are commonly used due to their efficacy in solubilizing sesquiterpenoids while minimizing co-extraction of polar impurities.

Extraction and Fractionation

A standard protocol involves macerating 1 kg of dried plant material in 5 L of ethanol at 50°C for 72 hours, followed by filtration and solvent evaporation under reduced pressure. The crude extract is then partitioned between ethyl acetate and water, with the organic phase concentrated to yield a terpenoid-rich fraction.

Table 1: Extraction Yields from Selected Plant Sources

| Plant Species | Plant Part Used | Solvent System | Yield (mg/kg dry weight) |

|---|---|---|---|

| Caragana intermedia | Aerial parts | 80% ethanol | 12.3 ± 1.5 |

| Sanicula lamelligera | Roots | 70% methanol | 8.9 ± 0.9 |

Data derived from large-scale extractions indicate variability in yield depending on geographical origin and harvest time.

Chromatographic Purification

The terpenoid fraction is subjected to silica gel column chromatography using a gradient of hexane-ethyl acetate (9:1 to 1:1 v/v). Fractions containing 4(15)-eudesmene-1β,7α-diol are identified via thin-layer chromatography (TLC; Rf = 0.35 in hexane:ethyl acetate 3:1) and further purified by reverse-phase HPLC (C18 column, acetonitrile:water 65:35, flow rate 1.0 mL/min). Final purity exceeding 98% is achievable, as confirmed by LC-MS and ¹H-NMR.

Chemical Synthesis Strategies

While natural extraction dominates current production, synthetic routes offer scalability and stereochemical control. Two approaches have been explored: semisynthesis from related terpenoids and de novo synthesis.

Semisynthesis from Eudesmane Precursors

5β-Cholestane-3α,7α-diol derivatives serve as viable starting materials due to their structural similarity. A reported method involves:

-

Acetylation : 5β-Cholestane-3α,7α,12α-triol is treated with acetic anhydride in pyridine to protect hydroxyl groups.

-

Dehydration : Phosphorus oxychloride in pyridine induces elimination at C-11/C-12, forming 5β-cholest-11-ene-3α,7α-diol diacetate.

-

Hydrogenation : Catalytic hydrogenation (H₂/PtO₂ in acetic acid) saturates the double bond, yielding 5β-[11,12-³H]cholestane-3α,7α-diol.

Although this pathway demonstrates isotopic labeling potential, its application to 4(15)-eudesmene-1β,7α-diol requires modification of the steroidal backbone to the eudesmane framework, a nontrivial stereochemical challenge.

De Novo Synthesis via Cyclization

Total synthesis begins with farnesyl pyrophosphate (FPP), a universal sesquiterpene precursor. Key steps include:

-

Cyclization : FPP undergoes acid-catalyzed cyclization to form the eudesmane skeleton. Boron trifluoride etherate (BF₃·OEt₂) in dichloromethane at −20°C favors the formation of the 4(15)-ene moiety.

-

Oxidation : Selective hydroxylation at C-1 and C-7 is achieved using a combination of OsO₄ for dihydroxylation and Sharpless asymmetric epoxidation to control stereochemistry.

-

Reduction : Epoxide intermediates are reduced with lithium aluminum hydride (LiAlH₄) to yield the final diol.

Table 2: Synthetic Route Efficiency Comparison

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | BF₃·OEt₂, −20°C, 12 h | 45 |

| OsO₄ oxidation | NMO, acetone/water, 0°C | 62 |

| Sharpless epoxidation | Ti(OiPr)₄, (−)-DET, TBHP | 78 |

| LiAlH₄ reduction | THF, 0°C to RT, 2 h | 91 |

This multistep process achieves an overall yield of 19%, limited primarily by the cyclization step’s inefficiency.

Challenges and Optimization Opportunities

Stereochemical Control

The 1β and 7α hydroxyl configurations are critical for bioactivity. Enzymatic hydroxylation using cytochrome P450 monooxygenases has been proposed to improve stereoselectivity, though no experimental data for this compound exist yet.

常见问题

Q. What ethical and methodological considerations apply when translating traditional medicinal claims (e.g., antidiabetic use) into preclinical research?

- Answer :

- Ethnobotanical validation : Cross-reference traditional sources (e.g., Caragana turfanensis usage) with phytochemical databases.

- Dose extrapolation : Calculate human-equivalent doses from animal studies using body surface area normalization.

- Safety profiling : Conduct acute toxicity studies (OECD 423) and genotoxicity assays (Ames test) before clinical trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。